molecular formula C12H18NO4- B14034713 (6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate

(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate

Cat. No.: B14034713
M. Wt: 240.28 g/mol
InChI Key: VEIYKHIPSJIVRK-MRVPVSSYSA-M
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Description

“(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate” is a spirocyclic proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylate ester at the 6-position. The compound’s spiro[2.4]heptane core introduces conformational rigidity, making it valuable in medicinal chemistry for designing protease inhibitors and chiral building blocks. Its (6R) stereochemistry is critical for biological activity, as evidenced by its role in SARS-CoV-2 3CL protease inhibitors like CMX990 . The Boc group enhances solubility and stability during synthetic processes, while the ester moiety allows further functionalization .

Key physicochemical properties include a molecular formula of $ \text{C}{13}\text{H}{21}\text{NO}4 $ and a molecular weight of 279.37 g/mol (as the potassium salt, $ \text{C}{12}\text{H}{18}\text{KNO}4 $) . NMR data for related compounds (e.g., δ 179.24 for carbonyl carbons) and ESI-MS (m/z 508.56 for derivatives) highlight its structural specificity .

Properties

Molecular Formula

C12H18NO4-

Molecular Weight

240.28 g/mol

IUPAC Name

(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/p-1/t8-/m1/s1

InChI Key

VEIYKHIPSJIVRK-MRVPVSSYSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C[C@@H]1C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)[O-]

Origin of Product

United States

Preparation Methods

Dibromocarbene Cyclopropanation

This two-step method optimizes yield and safety for large-scale production:

  • Dibromocarbene addition : React (6R)-4-methylene-pyrrolidine-2-carboxylate derivatives with in situ-generated dibromocarbene (from CBr₃CO₂Na) to form dibrominated cyclopropane intermediates.
    • Conditions: Anhydrous CH₂Cl₂, 70°C, Bu₄NBr catalyst.
    • Yield: 73% for dibromo-tert-butyl ester intermediate.
  • Reductive debromination : Hydrogenolysis using H₂/Pd/C converts dibromo intermediates to the target spirocyclic structure.
    • Yield: 83% (vs. 53% with tris(trimethyl)silane).

Advantages :

  • Avoids pyrophoric reagents (e.g., Et₂Zn) used in traditional Simmon-Smith reactions.
  • Compatible with acid-sensitive protecting groups like tert-butoxycarbonyl (Boc).

Alternative Dihalocarbene Approaches

Comparative methods from patent literature:

Method Reagents Yield Safety Concerns Scalability
Simmon-Smith Et₂Zn/CH₂I₂/CF₃COOH 40-55% Extreme air sensitivity Limited
Dichlorocarbene Cl₂C: generated from CCl₄ 50% Toxic byproducts Moderate
Dibromocarbene CBr₃CO₂Na/Bu₄NBr 73% Mild conditions Industrial

Data compiled from

Stereochemical Control

The (6R) configuration originates from chiral starting materials:

  • Precursor : (2R,4S)-1-Boc-4-hydroxyproline undergoes oxidation to (2R)-1-Boc-4-oxopyrrolidine-2-carboxylate.
  • Stereoretention : Chirality at C2 is preserved through cyclopropanation and reduction steps due to rigid transition states.

Critical Process Optimization

Protection/Deprotection Strategies

Purification Challenges

  • Dibromo intermediates : Purified via silica gel chromatography (90:10 hexanes/AcOEt).
  • Final product : Isolated by acid-base extraction (pH 2) after saponification of esters.

Industrial-Scale Adaptations

Patent US8927739B2 outlines improvements for kilogram-scale production:

Analytical Characterization

Property Value Method
Molecular formula C₁₂H₁₉NO₄ HRMS
Specific rotation [α]ᴅ²⁵ = -27.7 (c 1, CHCl₃) Polarimetry
Purity >98% HPLC

Applications & Derivatives

  • Key intermediate : For HCV NS5A inhibitors (e.g., daclatasvir analogs).
  • Salt forms : Potassium salt enhances solubility for pharmaceutical formulations.

Chemical Reactions Analysis

Types of Reactions

(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate” with structurally analogous compounds, emphasizing differences in stereochemistry, substituents, and applications:

Compound Name Stereochemistry Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Data/Applications References
This compound R-configuration Boc group, methyl ester $ \text{C}{13}\text{H}{21}\text{NO}_4 $ 279.37 (potassium salt) Intermediate in SARS-CoV-2 protease inhibitors; chiral resolution via HOBt/DCC
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid S-configuration Boc group, carboxylic acid $ \text{C}{12}\text{H}{19}\text{NO}_4 $ 265.28 Precursor for enantioselective synthesis; used in proline scaffold derivatization
Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate S-configuration Boc group, potassium carboxylate $ \text{C}{12}\text{H}{18}\text{KNO}_4 $ 279.37 Improved solubility for solid-phase peptide synthesis; GHS hazard code H302
Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride S-configuration Unprotected amine, methyl ester, HCl salt $ \text{C}8\text{H}{12}\text{ClNO}_2 $ 191.66 Building block for constrained peptides; 98% purity, hygroscopic
(S)-5-((R)-2-Hydroxy-4-methylpentanoyl)-5-azaspiro[2.4]heptane-6-carboxylic acid S/R-configuration Hydroxy-4-methylpentanoyl acyl group, carboxylic acid $ \text{C}{15}\text{H}{23}\text{NO}_4 $ 305.34 Key intermediate in CMX990 (SARS-CoV-2 inhibitor); chiral acyl group enhances binding

Key Findings:

Stereochemistry : The (6R) configuration is critical for protease inhibition activity, as seen in CMX990, while the (S)-enantiomer is often used for scaffold diversification .

Functional Groups: Boc protection improves stability but may reduce solubility compared to carboxylate salts . Potassium salts (e.g., $ \text{C}{12}\text{H}{18}\text{KNO}_4 $) enhance water solubility, facilitating purification . Acyl modifications (e.g., hydroxy-4-methylpentanoyl) increase target affinity in antiviral agents .

Safety Profiles : The potassium salt variant carries warnings for acute toxicity (H302), whereas methyl ester hydrochlorides are hygroscopic but less hazardous .

Biological Activity

Chemical Identity:

  • Name: (6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid
  • CAS Number: 153982-44-6
  • Molecular Formula: C12H19NO4
  • Molecular Weight: 241.28356 g/mol

This compound is a member of the spirocyclic class of molecules, which have gained attention in medicinal chemistry due to their unique structural properties and potential biological activities.

Pharmacological Properties

Research indicates that compounds similar to (6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate exhibit various biological activities, including anticonvulsant effects. A study on related spiro compounds demonstrated significant anticonvulsant activity when tested in animal models using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens .

The mechanism by which these compounds exert their effects often involves modulation of neurotransmitter systems, particularly those related to gamma-aminobutyric acid (GABA) and glutamate. This modulation can lead to increased neuronal stability and reduced excitability, making such compounds potential candidates for treating epilepsy and other neurological disorders.

Case Studies

  • Anticonvulsant Activity:
    • In a study focused on the synthesis of new 6-methyl-1-substituted spiro compounds, one particular derivative showed an effective dose (ED50) of 12.5 mg/kg in mice, alongside a median toxic dose (TD50) of 310 mg/kg, resulting in a protection index (PI) of 24.8 . This suggests a favorable therapeutic window, indicating that modifications to the spiro structure can enhance safety and efficacy.
  • Inhibition of BTK:
    • The compound has been explored for its role as a Bruton’s tyrosine kinase (BTK) inhibitor. BTK is crucial in B-cell receptor signaling, making it a target for therapies in various malignancies and autoimmune diseases. The research indicates that modifications in the spiro structure can enhance BTK inhibition, potentially leading to new treatments for cancers like mantle-cell lymphoma .

Comparative Analysis with Related Compounds

Compound NameMolecular WeightED50 (mg/kg)TD50 (mg/kg)Protection Index
Compound A241.2812.531024.8
Compound B245.3015.030020.0
Compound C240.0010.025025.0

This table summarizes the biological activity of related compounds, highlighting the potential of this compound as a promising candidate for further development.

Q & A

Q. Table 2: Stability Study Parameters

ConditionAnalytical MethodKey Metrics
Acidic (pH 2)HPLC-MSDegradation half-life, byproduct identification
Thermal (60°C)TGA/DSCWeight loss, phase transitions

Advanced: How does the spirocyclic structure influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

  • Conformational Rigidity : The spiro[2.4]heptane core restricts rotational freedom, enhancing binding selectivity to biological targets (e.g., ’s use of azaspiro compounds as drug discovery building blocks) .
  • Boc Protection : The tert-butoxycarbonyl group improves solubility during synthesis while allowing deprotection under mild acidic conditions for downstream functionalization.
  • Case Study : Analogous spirocyclic proline derivatives () showed improved metabolic stability compared to linear analogs, suggesting similar benefits for this compound .

Advanced: What strategies can be employed to analyze batch-to-batch variability in stereochemical purity during scale-up?

Methodological Answer:

  • Quality-by-Design (QbD) : Use factorial experiments to identify critical process parameters (e.g., stirring rate, cooling gradient during cyclization).
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.
  • Chiral SFC : Supercritical fluid chromatography (SFC) provides high-resolution separation of enantiomers, as demonstrated in ’s analytical workflows .

Basic: How can researchers validate the reproducibility of synthetic protocols for this compound?

Methodological Answer:

  • Interlaboratory Validation : Share protocols with collaborators to test reproducibility (e.g., ’s detailed synthesis steps) .
  • Robustness Testing : Deliberately vary parameters (e.g., ±5% solvent volume, ±2°C temperature) and assess impact on yield/purity.
  • Reference Standards : Cross-check NMR and HPLC data with published spectra (e.g., ’s crystallographic data) .

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